3-Amino-4,4,4-trifluorobutan-1-ol
Description
Significance of Fluorine and Trifluoromethyl Groups in Modern Organic Chemistry and Pharmaceutical Sciences
The incorporation of fluorine, and particularly the trifluoromethyl (CF3) group, into organic molecules can profoundly alter their physical, chemical, and biological properties. vcu.edu The high electronegativity of fluorine atoms and the strong carbon-fluorine bond impart unique characteristics to the parent molecule.
The trifluoromethyl group is one of the most utilized fluorinated substituents in the development of pharmaceuticals. nih.gov Its introduction can lead to:
Enhanced Metabolic Stability: The strength of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, which can increase the in vivo half-life of a drug molecule. nih.gov
Increased Lipophilicity: The CF3 group can significantly increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.govmdpi.com
Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH.
Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target.
These advantageous properties have led to the widespread use of trifluoromethylated compounds in various therapeutic areas.
Contextualizing 3-Amino-4,4,4-trifluorobutan-1-ol within the Scope of Fluorinated Chiral Building Blocks
This compound is a prime example of a fluorinated chiral building block. Its structure contains a stereogenic center at the carbon bearing the amino group, making it a valuable precursor for the synthesis of enantiomerically pure compounds. Chiral amino alcohols, in general, are crucial components in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, and starting materials for the synthesis of complex natural products and pharmaceuticals. uzh.ch
The presence of the trifluoromethyl group adjacent to the amine functionality in this compound makes it a particularly interesting building block for medicinal chemistry. For instance, it has been utilized as an intermediate in the synthesis of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target for neurodegenerative diseases like Parkinson's disease.
Evolution of Synthetic Strategies for Fluorinated Amino Alcohols
The synthesis of fluorinated amino alcohols has evolved significantly, with the development of more efficient and stereoselective methods. Early approaches often involved the introduction of the trifluoromethyl group at a late stage of the synthesis, which could be challenging and result in low yields.
Modern strategies often focus on the use of trifluoromethylated starting materials and the development of stereoselective methods to install the amino and hydroxyl groups. Key synthetic approaches include:
Reduction of α-Aminoalkyl Trifluoromethyl Ketones: This is a common method where an α-amino acid is converted into the corresponding α-aminoalkyl trifluoromethyl ketone, which is then reduced to the desired amino alcohol. nih.govwikipedia.org
Ring-Opening of Trifluoromethyloxiranes: The reaction of trifluoromethyl-substituted epoxides with nitrogen nucleophiles provides a direct route to trifluoromethylated amino alcohols.
Henry (Nitroaldol) Reaction: The condensation of a nitroalkane with an aldehyde or ketone, followed by reduction of the resulting nitro alcohol, is a powerful method for the synthesis of β-amino alcohols. chemicalbook.combldpharm.com For trifluoromethylated analogues, a common precursor is 4,4,4-trifluoro-3-nitro-1-butanol, which can be synthesized via the Henry reaction between 3,3,3-trifluoropropanal (B1220928) and nitromethane. Subsequent reduction of the nitro group yields this compound.
Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of trifluoromethylated amino alcohols, providing access to single enantiomers which are often required for pharmaceutical applications. This includes the use of chiral ligands in metal-catalyzed reactions and the employment of chiral auxiliaries that direct the stereochemical outcome of a reaction and are later removed.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H8F3NO |
| Molecular Weight | 143.11 g/mol |
| CAS Number | 914223-46-4 |
| Appearance | Liquid |
Table 2: Spectroscopic Data for a Derivative of this compound
Data for a compound incorporating the this compound moiety as found in patent literature.
| Spectroscopic Data | Value |
| LC-MS [M+H]+ | 433.3 |
| 1H NMR (400 MHz, CDCl3) δ | 7.91 (s, 1H), 6.54 (s, 1H), 5.42 (d, J= 8.0 Hz, 1H), 4.72-4.66 (m, 1H), 4.51-4.39 (m, 2H), 4.11-4.06 (m, 3H) |
Source: nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4,4,4-trifluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)3(8)1-2-9/h3,9H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHWBCZMCVRCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914223-46-4 | |
| Record name | 3-amino-4,4,4-trifluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Amino 4,4,4 Trifluorobutan 1 Ol and Analogues
Racemic Synthetic Routes to 3-Amino-4,4,4-trifluorobutan-1-ol
Racemic preparations of this compound typically involve multi-step sequences starting from readily available fluorinated precursors. These routes focus on the efficient construction of the aminobutanol (B45853) scaffold without control over the stereochemistry at the chiral center.
Approaches from Trifluoroacetoacetate Derivatives
One common strategy involves the use of ethyl trifluoroacetate (B77799). A patented method describes reacting ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This ketone is then reduced to a 1-benzyloxy-trifluoro-substituted alkyl intermediate, which upon hydrolysis, yields 4,4,4-trifluoro-1-butanol (B1295206) or its homologs. google.com This butanol derivative can then potentially be converted to the target amino alcohol through subsequent amination steps.
Utilization of Trifluoromethyl Ketones as Synthetic Precursors
Trifluoromethyl ketones are versatile intermediates in the synthesis of trifluoromethyl-containing compounds. nih.govbeilstein-journals.org A general method for preparing α-aminoalkyl trifluoromethyl ketones is the Dakin–West reaction, where an α-amino acid derivative is treated with trifluoroacetic acid anhydride (B1165640). nih.gov These ketones can then be reduced to the corresponding β-amino-α-trifluoromethyl alcohols. nih.gov Another approach involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) to generate trifluoromethyl ketones, which can be further elaborated. beilstein-journals.org For instance, the synthesis of 3-nitro-4-phenyl-1,1,1-trifluorobutan-2-ol has been achieved through the reaction of a nitroalkane with trifluoroacetaldehyde (B10831) ethyl hemiacetal. nih.gov This nitro alcohol can then be a precursor to the corresponding amino alcohol.
Reductive Amination Strategies for this compound
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org The process proceeds through an intermediate imine, which is then reduced to the final amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com While direct reductive amination of a suitable keto-alcohol precursor could theoretically yield this compound, specific examples for this exact molecule are not extensively detailed in the provided context. However, the general applicability of this method to structurally similar compounds is well-established. nih.gov
Conventional Chemical Transformations for Scaffold Assembly
The assembly of the this compound scaffold can also be achieved through a series of conventional chemical transformations. For example, a multi-step synthesis can start from commercially available materials. One patented route begins with the reaction of ethyl trifluoroacetate and a Grignard reagent to produce a benzyloxy-substituted alkyl-trifluoromethyl ketone. google.com This is followed by reduction and subsequent hydrolysis to give 4,4,4-trifluoro-1-butanol. google.com This alcohol can then be converted to the desired amino alcohol through standard functional group interconversions. Another example involves the diazotization of 3-amino-4-arylamino-1H-isochromen-1-ones, leading to intramolecular cyclization and the formation of a triazole ring system, demonstrating the utility of diazonium intermediates in scaffold construction. nih.gov
Asymmetric Synthesis of Enantiopure this compound and Stereoisomers
The synthesis of enantiomerically pure this compound is of significant interest due to the importance of single-enantiomer compounds in pharmaceuticals and agrochemicals. Asymmetric methods aim to control the stereochemistry at the C3 position, yielding optically active products.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are commonly employed to induce stereoselectivity in synthetic transformations. These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed.
One notable approach utilizes chiral sulfoxides. For instance, the asymmetric Strecker reaction of α-trifluoromethyl-sulfinimines with TMS cyanide can produce chiral α-trifluoromethyl amino nitriles with diastereoselectivity that is highly dependent on the solvent used. psu.edu Although sometimes yielding low to moderate diastereoselection, the resulting diastereomers can often be separated chromatographically. psu.edu
Another powerful strategy involves the use of chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol, in the synthesis of α-trifluoromethylated amino acids. psu.edu Similarly, the conjugate addition of a chiral lithium amide to an unsaturated ester, followed by a series of transformations including oxidation and aziridinium (B1262131) ion intermediacy, has been used to establish the stereocenters in related α-amino-β-hydroxy esters. nih.gov
The use of N-tert-butylsulfinylimines, derived from the condensation of an enantiopure tert-butylsulfinamide with a chiral aldehyde, is another effective method. nih.gov Asymmetric Mannich-type reactions involving these sulfinylimines have been successfully applied in the synthesis of complex molecules containing the 1-aminopyrrolizidine core. nih.gov
Furthermore, enzymatic resolutions have been employed to separate enantiomers. For example, racemic N-acetylated trifluoromethyl-substituted amino acids can be resolved using acylase I, which selectively cleaves the acetyl group from the S-enantiomer. google.com
The following table summarizes some of the key reagents and intermediates in the synthesis of this compound and its analogs:
| Compound Name | Molecular Formula | Role in Synthesis |
| This compound | C4H8F3NO | Target Molecule |
| Ethyl trifluoroacetate | C4H5F3O2 | Starting Material |
| Trifluoroacetic acid anhydride | C4F6O3 | Reagent |
| Trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) | C4H9F3Si | Trifluoromethylating Agent nih.govmdpi.com |
| Sodium borohydride | NaBH4 | Reducing Agent masterorganicchemistry.com |
| Sodium cyanoborohydride | NaBH3CN | Reducing Agent masterorganicchemistry.com |
| Sodium triacetoxyborohydride | C6H10BNaO6 | Reducing Agent masterorganicchemistry.com |
| (R)-Phenylglycinol | C8H11NO | Chiral Auxiliary psu.edu |
| N-tert-butylsulfinamide | C4H11NOS | Chiral Auxiliary nih.gov |
Asymmetric Catalysis for Stereoselective Access
Asymmetric catalysis is a cornerstone for accessing enantiomerically pure fluorinated amino alcohols, providing routes to specific stereoisomers which are crucial for pharmaceutical applications. Organocatalysis and transition-metal catalysis have emerged as powerful tools in this endeavor.
Proline and its derivatives have been successfully employed as organocatalysts in asymmetric Mannich reactions to produce fluorinated γ-amino alcohols with high enantioselectivity. nih.govfigshare.com For instance, the cross-Mannich reaction between fluoroalkyl aldimines and aldehydes, catalyzed by proline, can yield γ-fluoroalkyl-γ-amino alcohols. fundanetsuite.com The use of (S)-proline as a catalyst in the reaction between certain aldehydes and imines can favor the formation of products with a syn stereochemistry between the substituent and the amino group. wikipedia.org These reactions often proceed through an iminium ion intermediate, which is then attacked by an enol. youtube.com
Furthermore, chiral transition-metal complexes, such as those involving rhodium(II) carboxylates, have been investigated for the asymmetric synthesis of α-hydroxy-β-amino esters, which are structurally related to the target compounds. These catalysts can facilitate 1,3-dipolar cycloadditions of carbonyl ylides to aldimines, yielding products with moderate to good enantioselectivity. Chiral Ni(II) complexes have also proven to be effective in the stereoselective synthesis of various fluorinated amino acids, highlighting the versatility of metal-based catalysis in this field. nih.gov The introduction of trifluoromethyl groups into chiral ligands has been shown to enhance their ability to induce asymmetry in stereoselective reactions. researchgate.net
The table below summarizes key findings in the asymmetric catalysis for the synthesis of fluorinated amino alcohols.
| Catalyst Type | Reaction Type | Key Features | Reference |
| Proline | Cross-Mannich Reaction | Highly enantioselective synthesis of fluorinated γ-amino alcohols. | nih.govfigshare.com |
| α,α-Diphenylprolinol trimethylsilyl (B98337) ether | Mannich Reaction | High diastereo- and enantioselectivities for anti-γ-fluoroalkyl-γ-amino alcohols. | fundanetsuite.com |
| Rhodium(II) Carboxylates | 1,3-Dipolar Cycloaddition | Synthesis of syn-α-hydroxy-β-amino esters with moderate enantioselectivity. | |
| Chiral Ni(II) Complexes | Alkylation | Synthesis of enantio- and diastereomerically pure γ-branched fluorinated amino acids. | nih.gov |
Diastereoselective Control in Synthetic Pathways
Achieving diastereoselective control is critical when multiple stereocenters are formed during the synthesis of this compound and its analogues. Various strategies have been developed to influence the relative stereochemistry of the final product.
One prominent method involves the nucleophilic addition of organometallic reagents to chiral N-tert-butanesulfinyl aldimines. nih.gov This approach allows for the synthesis of δ- and ε-amino ketone derivatives with moderate to good diastereoselectivity. The resulting products can be further transformed into stereochemically defined cyclic structures like piperidines. nih.gov The stereochemical outcome of these reactions is often directed by the chiral sulfinyl group.
The reduction of α-aminoalkyl trifluoromethyl ketones is another pathway to access β-amino-α-trifluoromethyl alcohols. nih.govuzh.ch The diastereoselectivity of the reduction step can be controlled to favor either the syn or anti isomer. For example, oxidation of an anti isomer to the corresponding ketone followed by a diastereoselective reduction can provide access to the syn isomer. uzh.ch
Furthermore, the choice of catalyst can significantly influence diastereoselectivity. For example, organocatalytic Mannich reactions using α,α-diphenylprolinol trimethylsilyl ether as a catalyst have been shown to be highly anti-selective. fundanetsuite.com This allows for the specific synthesis of the anti-diastereomer of β-alkyl-γ-fluoroalkyl-γ-amino alcohols. fundanetsuite.com
The following table details examples of diastereoselective control in the synthesis of fluorinated amino alcohols.
| Method | Key Reagent/Catalyst | Stereochemical Outcome | Reference |
| Nucleophilic Addition | Chiral N-tert-butanesulfinyl aldimines | Moderate to good diastereoselectivity for δ- and ε-amino ketones. | nih.gov |
| Ketone Reduction | - | Access to both syn and anti isomers of β-amino-α-trifluoromethyl alcohols. | uzh.ch |
| Organocatalytic Mannich Reaction | α,α-Diphenylprolinol trimethylsilyl ether | High anti-selectivity for γ-fluoroalkyl-γ-amino alcohols. | fundanetsuite.com |
Mannich-Type and Related Reactions for Fluorinated Amino Alcohol Construction
The Mannich reaction is a powerful and widely utilized three-component reaction for the construction of β-amino carbonyl compounds, which are direct precursors to amino alcohols. wikipedia.org This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with an aldehyde and ammonia (B1221849) or a primary or secondary amine. wikipedia.org In the context of fluorinated amino alcohols, the Mannich reaction and its variants have proven to be particularly effective. nih.govfundanetsuite.com
A key step in the Mannich reaction is the formation of an iminium ion from the amine and the aldehyde, which then acts as the electrophile. wikipedia.orgyoutube.com The enol form of the carbonyl compound subsequently attacks this iminium ion. wikipedia.org Proline-catalyzed cross-Mannich reactions have been successfully applied to the synthesis of fluorinated γ-amino alcohols in a highly enantioselective manner. nih.gov This approach allows for the introduction of diversity in both the β-fluoroalkyl and α-alkyl groups of the target molecules. nih.gov
The versatility of the Mannich reaction is further demonstrated by its use in intramolecular cyclizations, leading to the formation of heterocyclic structures containing the amino alcohol motif. organic-chemistry.org The reaction can be performed under organocatalytic conditions, offering a metal-free and stereoselective route to complex molecules. organic-chemistry.org
Green Chemistry Approaches in the Synthesis of Trifluoromethylated Amino Alcohols
The principles of green chemistry are increasingly influencing the design of synthetic routes for trifluoromethylated amino alcohols, aiming to reduce environmental impact and improve efficiency.
Solvent-Free Reaction Conditions
Conducting reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile substances. In the synthesis of β-amino-α,α-bis(trifluoromethyl)ethanols, it has been demonstrated that the reaction of certain fluorinated precursors with amines can proceed efficiently at room temperature in the absence of any solvent. nih.gov This approach not only simplifies the reaction setup and workup but also aligns with the green chemistry principle of waste prevention. The synthesis of some α-trifluoromethylated tertiary alcohols has also been achieved under catalyst-free and mild conditions, further highlighting the potential for solvent-free approaches. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purities compared to conventional heating methods. researchgate.netresearchgate.net This technology has been successfully applied to the synthesis of various amino acid derivatives and heterocyclic compounds. researchgate.netnih.govmdpi.com For instance, the esterification of unprotected α-amino acids has been efficiently carried out in a solventless, one-pot protocol under microwave irradiation. researchgate.net Microwave-assisted synthesis has also been employed for the rapid assembly of unnatural amino acids and for solid-phase peptide synthesis in water, demonstrating its broad applicability. researchgate.netmdpi.com These examples underscore the potential of microwave technology to accelerate the synthesis of trifluoromethylated amino alcohols while adhering to green chemistry principles.
Principles of Atom Economy and Waste Minimization in Synthesis
Atom economy is a fundamental concept in green chemistry that focuses on maximizing the incorporation of all reactant atoms into the final desired product, thereby minimizing waste. numberanalytics.comnumberanalytics.com High atom economy is crucial for developing sustainable chemical processes, as it reduces the need for raw materials and minimizes waste disposal costs. numberanalytics.comwjpps.com Synthetic strategies that proceed via addition reactions, such as the Mannich reaction, are inherently more atom-economical than those involving substitution or elimination reactions, which generate byproducts.
Strategic Derivatization of Synthetic Intermediates in the Preparation of this compound
The synthesis of this compound and its analogs often involves multi-step sequences where the strategic derivatization of key intermediates plays a crucial role. This approach allows for the introduction of chemical diversity, the control of stereochemistry, and the facilitation of subsequent transformations. The derivatization of precursors such as β-amino acids, α-amino ketones, and unsaturated aldehydes provides a versatile platform for accessing a range of structurally related fluorinated amino alcohols.
A common strategy involves the modification of intermediates that already contain the core trifluoromethylated carbon skeleton. For instance, the reduction of α-aminoalkyl trifluoromethyl ketones is a viable pathway to β-amino-α-trifluoromethyl alcohols. nih.gov These ketone precursors can be synthesized through methods like the Dakin–West reaction, which converts an α-amino acid derivative into the desired α-aminoalkyl trifluoromethyl ketone using trifluoroacetic acid anhydride (TFAA). nih.gov This allows for the derivatization to occur at the amino acid stage, enabling the introduction of various protecting groups or side chains before the formation of the ketone and subsequent reduction to the final amino alcohol.
Another important class of intermediates is trifluoromethylated ketones, which can be converted to the corresponding amino alcohols through a two-step cyanosilylation and reduction sequence. nih.gov For example, α,α,α-trifluoroacetophenone can be treated with trimethylsilyl cyanide (TMS-CN) to form a cyanohydrin, which is then reduced with a hydride reagent like lithium aluminum hydride (LiAlH₄) to yield the β-amino alcohol. nih.gov This method is applicable to various trifluoromethyl ketones, and the resulting amino alcohols can be further derivatized into amides and sulfonamides for biological screening. nih.gov
The table below summarizes the derivatization of an intermediate amino alcohol into various amides.
| Intermediate | Reagent | Product Type | Reference |
| 1-amino-2-(trifluoromethyl)propan-2-ol | Carboxylic Acid/Sulfonyl Chloride | Carboxamides/Sulfonamides | nih.gov |
| (S)-42b (allylic amino alcohol) | bis(iodomethyl)zinc | Cyclopropyl derivative (132) | nih.gov |
| β-nitro alcohol 8 | H₂/Raney-Ni | β-amino alcohol 9 | nih.gov |
| α-aminoalkyl trifluoromethyl ketones | Reducing agents (e.g., NaBH₄) | β-amino-α-trifluoromethyl alcohols | nih.gov |
| α,α,α-trifluoroacetophenone | 1. TMS-CN 2. LiAlH₄ | 1-phenyl-2-amino-1-(trifluoromethyl)ethanol | nih.gov |
Furthermore, enantioselective approaches often rely on the derivatization of intermediates using chiral auxiliaries. For the synthesis of enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid, a precursor to the target amino alcohol, a recyclable chiral auxiliary is used to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex is then alkylated with a trifluoromethyl source. The auxiliary guides the stereochemistry of the reaction, and its subsequent removal yields the desired chiral amino acid, which can then be reduced to this compound. mdpi.com
In the context of producing analogs, the derivatization of unsaturated intermediates is particularly powerful. 4,4,4-Trifluorocrotonaldehyde serves as a versatile precursor for the enantioselective formation of various trifluoromethyl-containing compounds. rsc.org Organocatalytic Michael additions of nucleophiles like alkylthiols to this aldehyde, followed by reduction of the resulting aldehyde group, lead to a variety of chiral trifluoromethylated alcohols with different substituents at the β-position. rsc.org
The following table outlines the synthesis of various trifluoromethylated alcohols via the derivatization of 4,4,4-trifluorocrotonaldehyde.
| Starting Material | Reagents | Intermediate | Final Product Type | Yield | ee (%) | Reference |
| 4,4,4-Trifluorocrotonaldehyde | Diarylprolinol silyl (B83357) ether, Benzoic acid, Alkylthiols | Thioether aldehyde | Thioether alcohol | High | High | rsc.org |
| 4,4,4-Trifluorocrotonaldehyde | Diarylprolinol silyl ether, Aromatic compounds | Aryl-substituted aldehyde | Aryl-substituted alcohol | 47% | 70% | rsc.org |
Similarly, β-keto-benzyl-O-oximes, derived from monoterpenes, can be strategically derivatized. mdpi.comnih.gov Nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) occurs selectively at the carbonyl group to form β-hydroxy-benzyl-O-oximes. mdpi.comnih.gov This intermediate can then be reduced, for example with LiAlH₄, to yield the corresponding α-trifluoromethyl-β-amino alcohols. mdpi.comnih.gov This strategy allows for the creation of chiral amino alcohols with a defined stereochemistry originating from the natural monoterpenoid backbone. mdpi.comnih.gov
The strategic derivatization of these and other intermediates is a cornerstone of modern synthetic organic chemistry, enabling the efficient and controlled production of complex molecules like this compound and its diverse analogs for further research and development.
Chemical Transformations and Reactivity Profile of 3 Amino 4,4,4 Trifluorobutan 1 Ol
Influence of the Trifluoromethyl Group on Amine Nucleophilicity
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that profoundly impacts the reactivity of adjacent functional groups. nih.gov In the case of 3-amino-4,4,4-trifluorobutan-1-ol, the -CF3 group is positioned beta to the amino group. This placement significantly reduces the electron density on the nitrogen atom through inductive effects, thereby decreasing its basicity and nucleophilicity compared to its non-fluorinated counterpart, 3-aminobutan-1-ol. masterorganicchemistry.comchinesechemsoc.org
The electron-withdrawing effect of the -CF3 group makes the lone pair of electrons on the nitrogen atom less available for donation to an electrophile. acs.org This diminished nucleophilicity has significant implications for reactions involving the amine functionality. For instance, in acylation or alkylation reactions, harsher conditions or more reactive electrophiles may be required to achieve comparable reaction rates to non-fluorinated amines. masterorganicchemistry.com
The table below illustrates the general trend of decreasing nucleophilicity with the introduction of electron-withdrawing groups.
| Amine | Relative Nucleophilicity |
| Diethylamine | High |
| Ethylamine | Moderate |
| Ammonia (B1221849) | Low |
| 2,2,2-Trifluoroethylamine (B1214592) | Very Low |
Reactivity of the Hydroxyl Functionality
The primary hydroxyl group in this compound offers a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the neighboring amino and trifluoromethyl groups. The electron-withdrawing -CF3 group can enhance the acidity of the hydroxyl proton, although this effect is less pronounced than on the amine due to the greater distance.
The hydroxyl group can undergo a range of standard derivatization reactions, including:
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
Conversion to a leaving group: Transformation into a sulfonate ester (e.g., tosylate, mesylate) or a halide to facilitate nucleophilic substitution reactions. vanderbilt.edu
The presence of the amino group in the same molecule introduces the possibility of intramolecular reactions and the need for protecting group strategies to achieve selective transformations at the hydroxyl group. For example, protection of the amine, often as a carbamate (B1207046) or amide, is typically necessary before carrying out reactions on the hydroxyl group to prevent undesired N-alkylation or N-acylation. researchgate.net
Formation of Nitrogen-Containing Heterocyclic Systems (e.g., Azetidines, Pyrrolidines)
The 1,3-relationship between the amino and hydroxyl groups in this compound makes it a suitable precursor for the synthesis of four- and five-membered nitrogen-containing heterocyclic systems, such as azetidines and pyrrolidines. These ring systems are important structural motifs in many biologically active compounds. nih.govmdpi.comnih.govnih.gov
Azetidine (B1206935) Synthesis: The synthesis of azetidines from 1,3-amino alcohols typically involves a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. Subsequent intramolecular cyclization via nucleophilic attack by the nitrogen atom displaces the leaving group to form the four-membered azetidine ring. organic-chemistry.org The presence of the trifluoromethyl group can influence the rate and efficiency of this cyclization.
Pyrrolidine (B122466) Synthesis: While this compound is a direct precursor for azetidines, its derivatives can be used to synthesize pyrrolidines. For instance, after converting the hydroxyl group to a leaving group, reaction with a suitable one-carbon synthon followed by intramolecular cyclization could lead to a pyrrolidine ring. Alternatively, chain extension at the hydroxyl end, followed by functional group manipulation and cyclization, can also yield pyrrolidines. organic-chemistry.orggoogle.com
The table below summarizes the general strategies for the synthesis of these heterocycles from amino alcohols.
| Heterocycle | General Synthetic Strategy |
| Azetidine | Activation of the hydroxyl group followed by intramolecular cyclization. organic-chemistry.org |
| Pyrrolidine | Chain extension followed by intramolecular cyclization. organic-chemistry.org |
Ring-Opening and Rearrangement Reactions Involving this compound Derived Intermediates
Intermediates derived from this compound, particularly strained heterocyclic systems like azetidines, can undergo a variety of ring-opening and rearrangement reactions. These transformations are often driven by the release of ring strain and can provide access to a diverse range of functionalized acyclic and heterocyclic structures. beilstein-journals.orgnih.gov
For example, azetidines derived from this amino alcohol can be opened by various nucleophiles. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring, including the trifluoromethyl group. The electron-withdrawing nature of the -CF3 group can direct nucleophilic attack to the adjacent carbon atom. nih.gov
Rearrangement reactions can also be initiated from intermediates derived from this compound. For instance, under certain conditions, intermediates could undergo rearrangements like the Wolff rearrangement of a diazoketone derived from the corresponding carboxylic acid, or other skeletal reorganizations. vanderbilt.edu
Advanced Functional Group Interconversions and Derivatization Strategies
Beyond the fundamental reactivity of the amine and hydroxyl groups, this compound can undergo a wide array of advanced functional group interconversions (FGIs) and derivatizations. These transformations are crucial for incorporating this fluorinated building block into more complex molecules. vanderbilt.edu
Examples of such transformations include:
Conversion of the amine to other nitrogen functionalities: The amino group can be converted to an azide, a nitro group, or a nitrile, each offering unique reactivity for further synthetic manipulations. vanderbilt.edu
Derivatization of the hydroxyl group: The hydroxyl group can be derivatized with various reagents to introduce specific functionalities or to facilitate subsequent reactions. For example, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common method for protecting alcohols and amines. researchgate.netnih.gov
Umpolung strategies: Formal umpolung (polarity reversal) strategies can be employed to access trifluoromethylated amines. nih.gov
These advanced derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of target molecules.
Stereochemical Aspects of Reactivity and Chiral Integrity
When this compound is used in its enantiomerically pure form, the stereochemical outcome of its reactions is of paramount importance. Maintaining chiral integrity throughout a synthetic sequence is crucial for the synthesis of enantiomerically pure target molecules. nih.gov
Reactions at the chiral center (C3) must be carefully controlled to avoid racemization or epimerization. For instance, S_N2 reactions at a stereocenter proceed with inversion of configuration, while S_N1 reactions can lead to racemization. The choice of reagents and reaction conditions is critical to ensure high stereoselectivity.
In the synthesis of heterocyclic systems like azetidines and pyrrolidines, the stereochemistry of the starting amino alcohol dictates the stereochemistry of the resulting heterocycle. The intramolecular cyclization typically proceeds with inversion of configuration at the carbon bearing the leaving group.
The development of stereoselective methods for the synthesis and transformation of chiral fluorinated building blocks like this compound is an active area of research, driven by the demand for enantiomerically pure fluorinated pharmaceuticals and agrochemicals. nih.gov
Applications As a Versatile Chemical Building Block and Synthon
Precursor for the Synthesis of Fluorinated Amino Acids and Their Analogues
3-Amino-4,4,4-trifluorobutan-1-ol is a key starting material for the synthesis of α-trifluoromethyl-β-amino acids. These compounds are of significant interest as they are analogues of natural β-amino acids and can be incorporated into peptides to induce specific secondary structures or to enhance biological activity. researchgate.net The synthesis often involves the oxidation of the primary alcohol in this compound to a carboxylic acid, followed by protection of the amino group, to yield the desired fluorinated amino acid.
One notable example is the preparation of β-trifluoromethyl-β-alanine. The presence of the trifluoromethyl group at the β-position significantly influences the acidity of the α-proton and the conformational preferences of the molecule. researchgate.net The synthesis of these amino acids allows for the exploration of their potential as enzyme inhibitors or as components of modified peptides with enhanced properties.
Role in the Elaboration of Fluorinated Peptides and Peptidomimetics
The introduction of fluorinated amino acids into peptides can dramatically alter their properties. The strong electron-withdrawing nature of the trifluoromethyl group can affect the charge distribution and hydrogen-bonding capabilities of the peptide backbone, leading to changes in conformation and stability. nih.govresearchgate.net Fluorinated amino acids derived from this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced proteolytic stability and bioavailability. nih.gov
The trifluoromethyl group can also act as a probe for studying peptide-protein interactions using ¹⁹F NMR spectroscopy. researchgate.net This technique provides valuable information about the local environment of the fluorinated residue within a biological system. The unique properties of fluorinated peptides make them attractive candidates for the development of new therapeutic agents and research tools. researchgate.netmdpi.com
Intermediate for the Preparation of Azetidines and Other Nitrogen Heterocycles
Azetidines are four-membered nitrogen-containing heterocyclic compounds that are important structural motifs in many biologically active molecules. nih.govfrontiersin.orgelsevierpure.com this compound can serve as a precursor for the synthesis of 2-(trifluoromethyl)azetidines. nih.govresearchgate.net The synthesis typically involves the cyclization of a derivative of the amino alcohol, where the hydroxyl group is converted into a suitable leaving group.
The presence of the trifluoromethyl group on the azetidine (B1206935) ring can significantly impact its chemical and biological properties. researchgate.netresearchgate.net These fluorinated azetidines are valuable building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry. nih.govresearchgate.net The intramolecular cyclization of derivatives of this compound provides a reliable method for accessing these important heterocyclic systems. nih.govfrontiersin.orgresearchgate.netnih.gov
Contributions to Medicinal Chemistry and Drug Discovery Research
The unique properties conferred by the trifluoromethyl group make this compound a valuable tool in drug discovery. Its incorporation into bioactive molecules can lead to improved pharmacological profiles.
Modulation of Pharmacological Properties and Bioactivity (e.g., Lipophilicity, pKa, Metabolic Stability, Conformational Control)
The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov This is a crucial factor for the oral bioavailability of drugs. Furthermore, the strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby amino groups, affecting their ionization state at physiological pH and potentially influencing drug-receptor interactions. nih.gov
The C-F bond is significantly stronger than a C-H bond, making molecules containing trifluoromethyl groups more resistant to metabolic degradation by cytochrome P450 enzymes. nih.gov This can lead to a longer half-life and improved pharmacokinetic profile of a drug. The steric bulk and electrostatic properties of the trifluoromethyl group can also be used to control the conformation of a molecule, locking it into a bioactive shape. nih.gov
Table 1: Impact of Trifluoromethyl Group on Pharmacological Properties
| Property | Effect of Trifluoromethyl Group | Reference |
| Lipophilicity | Increases | nih.gov |
| pKa of Amines | Decreases | nih.gov |
| Metabolic Stability | Increases | nih.gov |
| Conformational Control | Influences molecular shape | nih.gov |
Design and Synthesis of Enzyme Inhibitors
The unique stereoelectronic properties of the trifluoromethyl group make it a valuable feature in the design of enzyme inhibitors. researchgate.net For instance, β-amino ketones containing a trifluoromethyl group, which can be synthesized from this compound, are important building blocks for this purpose. nih.gov
A significant application is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. researchgate.netwikipedia.orgdrugbank.comnih.govwikipedia.org DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. wikipedia.orgwikipedia.org The trifluoromethyl group can be incorporated into the inhibitor structure to enhance its binding affinity and selectivity for the DPP-4 enzyme. researchgate.net
Development of Fluorinated Bioisosteres for Natural Amino Acids
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. nih.govnih.govu-tokyo.ac.jp Replacing a hydrogen atom or a methyl group with a trifluoromethyl group can create a bioisostere with improved pharmacological properties. u-tokyo.ac.jp
Fluorinated amino acids derived from this compound, such as β-trifluoromethyl-β-alanine, can serve as bioisosteres for natural amino acids like alanine (B10760859) or leucine. researchgate.net These fluorinated analogues can be incorporated into peptides or other molecules to probe biological systems or to develop new therapeutic agents with enhanced potency and selectivity. nih.govresearchgate.net The unique properties of the trifluoromethyl group allow for fine-tuning of the biological activity of the parent molecule. researchgate.netnih.gov
Utility in Catalytic Processes and Asymmetric Transformations
The structural characteristics of this compound, particularly the presence of a chiral center bearing a trifluoromethyl group adjacent to an amino alcohol moiety, make it a valuable component in the field of asymmetric catalysis. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic and steric properties of a catalyst or ligand, often leading to enhanced stereoselectivity in chemical transformations compared to non-fluorinated analogues. mdpi.comnih.gov This has led to its use and the use of related β-amino-α-trifluoromethyl alcohols as chiral ligands or auxiliaries in key enantioselective reactions. nih.gov
Research has demonstrated that enantiomerically pure β-amino-α-trifluoromethyl alcohols are highly effective ligands for the enantioselective addition of organozinc reagents to carbonyls and imines. nih.gov For instance, in the addition of diethylzinc (B1219324) to benzaldehyde (B42025), the use of certain N,N-disubstituted trifluoromethylated amino alcohol ligands has been shown to dramatically increase the enantiomeric excess (ee) of the resulting chiral alcohol to over 90%, a significant improvement from the approximately 45% ee achieved with the corresponding non-fluorinated ligand. nih.govuzh.ch This enhancement is attributed to the electronic effects of the CF₃ group.
Similarly, derivatives of trifluoromethylated amino alcohols have been successfully employed as chiral ligands in the enantioselective Reformatsky reaction. nih.govresearchgate.net In the reaction between benzaldehyde and a Reformatsky reagent, these ligands have proven capable of inducing high levels of asymmetry, with reported enantiomeric excesses reaching up to 90%. researchgate.net
A systematic study on the application of a series of α-trifluoromethyl-β-amino alcohols as chiral ligands explored their effectiveness in both the Reformatsky reaction and the diethylzinc addition to N-(diphenylphosphinoyl)imine. nih.gov The results indicated that the substitution pattern on the ligand plays a crucial role in the level of stereoinduction. For the enantioselective Reformatsky reaction with benzaldehyde, the highest enantioselectivity (86% ee) was achieved with a ligand featuring N,N-diethyl substitution. nih.gov
The following tables summarize representative findings from studies utilizing trifluoromethylated amino alcohol ligands in asymmetric synthesis, demonstrating their potential to facilitate the creation of chiral molecules with high optical purity.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using a Trifluoromethylated Amino Alcohol Ligand
| Ligand Type | Enantiomeric Excess (ee) | Reference |
| Non-fluorinated β-amino alcohol | ~45% | nih.gov |
| Trifluoromethylated β-amino alcohol | >90% | nih.govuzh.ch |
Table 2: Performance of Selected Trifluoromethylated Ligands in the Asymmetric Reformatsky Reaction
| Ligand Substituent (R¹, R²) | Chemical Yield | Enantiomeric Excess (ee) | Reference |
| R¹=Et, R²=Et | 89% | 86% | nih.gov |
| R¹=Me, R²=Me | 75% | 75% | nih.gov |
| R¹=Bn, R²=Bn | 85% | 39% | nih.gov |
Furthermore, the trifluoromethylated amino alcohol framework has been used as a chiral auxiliary. In one application, an allylic amine featuring this chiral auxiliary underwent a Simmons-Smith cyclopropanation reaction. The presence of the trifluoromethylated group was found to accelerate the reaction rate and led to exceptionally high diastereoselectivity (>99%). nih.govdocumentsdelivered.com This demonstrates the utility of the compound not just as an external ligand for a metal catalyst, but also as an integral part of a substrate to direct the stereochemical outcome of a reaction.
Analytical and Spectroscopic Investigations of 3 Amino 4,4,4 Trifluorobutan 1 Ol and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and bonding within 3-amino-4,4,4-trifluorobutan-1-ol and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it is particularly powerful for analyzing fluorinated compounds like this compound. bhu.ac.in The presence of the trifluoromethyl group offers a unique spectroscopic handle through ¹⁹F NMR. biophysics.org
¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms in the molecule. Key signals would correspond to the protons of the aminomethylene (CH-NH₂), the hydroxymethylene (CH₂-OH), and the methylene (B1212753) group adjacent to the trifluoromethyl group (CH₂-CF₃). The chemical shifts and coupling constants of these signals are diagnostic for the compound's backbone. For instance, protons adjacent to the electron-withdrawing trifluoromethyl group would be expected to resonate at a lower field (higher ppm) compared to typical alkyl protons.
¹³C NMR: Carbon NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The carbon atom of the CF₃ group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to the nitrogen and oxygen atoms would also have specific chemical shifts influenced by these heteroatoms.
¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a large chemical shift dispersion, making it an excellent tool for analyzing fluorinated compounds. biophysics.orgresearchgate.net The trifluoromethyl group in this compound would typically appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the local electronic environment. biophysics.org Furthermore, ¹⁹F NMR is instrumental in determining the absolute configuration of chiral amines and alcohols after derivatization with a chiral agent. nih.gov
Table 1: Representative NMR Data for Protons in Similar Structural Environments
| Functional Group | Approximate ¹H Chemical Shift (δ, ppm) |
|---|---|
| Aliphatic -CH₂- | 1.2-1.5 |
| H-C-OH | 2.0-5.0 |
| H-C-N | 2.5-3.0 |
| H-C-CF₃ | 2.0-3.0 |
Note: These are general ranges and can vary based on the specific molecular structure and solvent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. unito.it For this compound, with a chemical formula of C₄H₈F₃NO, the expected monoisotopic mass would be approximately 143.056 g/mol .
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for amino alcohols include:
Loss of a hydroxyl radical (•OH)
Loss of water (H₂O)
Cleavage of the carbon-carbon bond adjacent to the amino group or the hydroxyl group.
The presence of the trifluoromethyl group would also influence the fragmentation, with potential loss of CF₃ or related fragments. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy. wiley-vch.de
Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. cornell.edudntb.gov.ua
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. researchgate.net For this compound, characteristic absorption bands would be expected for:
O-H stretching of the alcohol group (broad band around 3200-3600 cm⁻¹)
N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹)
C-H stretching of the alkyl chain (around 2850-3000 cm⁻¹)
Strong C-F stretching vibrations (typically in the range of 1000-1400 cm⁻¹)
C-N and C-O stretching vibrations (in the fingerprint region, 1000-1300 cm⁻¹)
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for symmetric, non-polar bonds. psu.edu It can provide information on the carbon backbone and the C-F symmetric stretching modes.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (broad) |
| N-H | Stretching | 3300-3500 (two bands) |
| C-H | Stretching | 2850-3000 |
| C-F | Stretching | 1000-1400 (strong) |
| C-O | Stretching | 1000-1200 |
X-ray Crystallography for Definitive Absolute Configuration Determination
For crystalline derivatives of this compound, single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the crystal lattice. This technique provides precise bond lengths, bond angles, and torsional angles, leading to the definitive assignment of the absolute configuration of chiral centers. While obtaining suitable crystals can be a challenge, the structural information it provides is unparalleled. nih.govresearchgate.net
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity and determine the enantiomeric excess of chiral compounds like this compound. edqm.eunih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound. To determine the enantiomeric excess, a chiral stationary phase (CSP) is employed. The two enantiomers of this compound will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile compounds. nih.gov To analyze this compound by GC, it is often necessary to first derivatize the polar amino and hydroxyl groups to increase volatility. sigmaaldrich.com Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA). Similar to HPLC, chiral GC columns can be used to separate and quantify the enantiomers of the derivatized compound, thereby determining the enantiomeric excess. nih.gov
Application of Advanced Structural Elucidation Methodologies
Furthermore, the development of new chiral derivatizing agents for use in NMR spectroscopy has enhanced the ability to determine the absolute configuration of chiral molecules without the need for crystallization. nih.gov The integration of data from multiple analytical techniques provides a high degree of confidence in the assigned structure and stereochemistry of these important fluorinated building blocks.
Computational and Theoretical Studies of 3 Amino 4,4,4 Trifluorobutan 1 Ol
Quantum Chemical Calculations on Fluorine Effects and Reactivity Predictions
Quantum chemical calculations are instrumental in elucidating the profound impact of the trifluoromethyl (-CF3) group on the electronic structure and reactivity of 3-Amino-4,4,4-trifluorobutan-1-ol. The high electronegativity of fluorine atoms creates strong inductive effects, which propagate through the carbon skeleton, influencing bond lengths, bond angles, and charge distribution.
Researchers employ various levels of theory to model these effects. For instance, density functional theory (DFT) methods, such as M05-2X, and ab initio methods like Møller-Plesset perturbation theory (MP2), are often used to calculate molecular properties. nih.gov These calculations can predict key reactivity indicators.
Key Predicted Effects of the Trifluoromethyl Group:
Acidity of the Hydroxyl and Amino Groups: The strong electron-withdrawing nature of the -CF3 group is predicted to increase the acidity of both the hydroxyl (-OH) and amino (-NH2) protons compared to their non-fluorinated counterparts. This is due to the stabilization of the corresponding conjugate bases (alkoxide and amide) through inductive effects.
Basicity of the Amino Group: Conversely, the basicity of the amino group is expected to be significantly reduced. The lone pair of electrons on the nitrogen atom is less available for protonation due to the inductive pull of the -CF3 group.
Electrophilicity of Carbon Atoms: Computational models can generate electrostatic potential maps, which visualize the electron density on the molecular surface. For this compound, these maps are expected to show a region of significant positive potential around the C4 carbon and, to a lesser extent, the C3 carbon, indicating their susceptibility to nucleophilic attack.
Table 1: Predicted Acid-Base Properties
| Functional Group | Predicted pKa Shift (relative to non-fluorinated analog) | Predicted pKb Shift (relative to non-fluorinated analog) |
| Hydroxyl (-OH) | Lower | Not Applicable |
| Amino (-NH2) | Lower | Lower |
Note: This table represents predicted trends based on established principles of fluorine chemistry and would be quantified by specific quantum chemical calculations.
Conformational Analysis and Stereoelectronic Effects on Molecular Structure
The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformers. Conformational analysis, through both computational modeling and experimental techniques like NMR spectroscopy, is crucial for understanding its biological activity and reactivity. nih.gov
The rotation around the C-C single bonds gives rise to various staggered and eclipsed conformations. The relative energies of these conformers are determined by a combination of steric hindrance and stereoelectronic effects.
Key Stereoelectronic Effects:
Gauche Effect: A significant stereoelectronic interaction in fluorinated compounds is the gauche effect, where a gauche arrangement of two electronegative substituents is often more stable than the anti-periplanar conformation. In the case of this compound, a gauche interaction between the C-F bonds of the -CF3 group and the C-N or C-O bonds could influence the preferred rotamers. nih.gov
Intramolecular Hydrogen Bonding: The presence of both a hydroxyl group (hydrogen bond donor) and an amino group (hydrogen bond donor and acceptor), along with the fluorine atoms (weak hydrogen bond acceptors), allows for the possibility of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations, particularly in the gas phase or in non-polar solvents. Computational studies can predict the geometries and energetic benefits of these hydrogen bonds. unimi.it
Table 2: Hypothetical Relative Energies of Key Conformers of (R)-3-Amino-4,4,4-trifluorobutan-1-ol
| Conformer (Dihedral Angle H₂N-C₃-C₂-CH₂OH) | Key Non-bonding Interactions | Calculated Relative Energy (kcal/mol) (in vacuo) | Predicted Population (%) (298 K) |
| Anti (180°) | Steric minimization | 0.00 | 65 |
| Gauche (+) (60°) | Potential H-bonding (NH₂...OH) | -0.5 | 25 |
| Gauche (-) (-60°) | Gauche interaction (CF₃...OH) | 1.2 | 10 |
Note: This table is a hypothetical representation of what a conformational analysis study might reveal. The actual values would depend on the level of theory and solvent model used.
The conformational preferences of fluorinated amino alcohols are often studied using a combination of quantum mechanics and experimental data from NMR spectroscopy. nih.gov The Karplus equation, which relates NMR J-couplings to dihedral angles, is a key tool in these investigations. nih.gov
Mechanistic Insights into Reactions via Computational Modeling
Applications in Mechanistic Studies:
Nucleophilic Substitution: For reactions where the hydroxyl group is converted into a better leaving group, computational models can predict whether the subsequent nucleophilic substitution at C1 proceeds via an SN1 or SN2 mechanism. The model would calculate the energies of the carbocation intermediate (for SN1) versus the pentacoordinate transition state (for SN2).
Cyclization Reactions: The formation of cyclic derivatives, such as azetidines or oxazolidines, from this compound can be modeled to understand the stereochemical outcome and the factors controlling the rate of cyclization. Calculations can reveal the lowest energy pathway for ring closure.
Role of the Fluorine Atoms: Mechanistic studies can specifically probe the role of the -CF3 group. For example, in an elimination reaction, calculations can determine the influence of the fluorine atoms on the acidity of the proton at C3 and on the stability of the resulting alkene.
By combining different theoretical approaches, a comprehensive understanding of the structure, reactivity, and reaction mechanisms of this compound can be achieved, guiding its use in synthesis and medicinal chemistry. unimi.it
Future Perspectives and Emerging Research Directions
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of β-amino-α-trifluoromethyl alcohols like 3-Amino-4,4,4-trifluorobutan-1-ol is an active area of research, with a focus on achieving high yields and stereoselectivity. Several key strategies have been established, forming a foundation for future innovation.
One of the most general methods involves the reduction of α-aminoalkyl trifluoromethyl ketones . nih.gov These ketone precursors can be synthesized via the Dakin-West reaction, where an α-amino acid derivative is treated with trifluoroacetic acid anhydride (B1165640) (TFAA). nih.gov Subsequent reduction of the ketone yields the desired amino alcohol. nih.gov
Another powerful technique is the nucleophilic trifluoromethylation of α-amino aldehydes . nih.gov This approach often utilizes the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), which cleanly introduces the CF3 group to the carbonyl carbon. nih.govmdpi.com This reaction provides an attractive pathway to β-amino-α-trifluoromethyl alcohols. nih.gov
A third significant methodology is the ring-opening of 1-(trifluoromethyl) epoxy ethers . acs.org This reaction, using nitrogen nucleophiles like dimethylaluminum amide followed by a chelation-controlled reduction, can produce anti-β-amino alcohols with high diastereoselectivity. acs.org
| Synthetic Methodology | Key Precursor | Primary Reagents | General Outcome |
|---|---|---|---|
| Reduction of α-Aminoalkyl Trifluoromethyl Ketones | α-Aminoalkyl trifluoromethyl ketone | Reducing agents (e.g., NaBH4) | A convenient and general approach to β-amino-α-trifluoromethyl alcohols. nih.gov |
| Nucleophilic Trifluoromethylation | α-Amino aldehyde | (Trifluoromethyl)trimethylsilane (TMS-CF3) | Powerful and clean method for synthesizing α-trifluoromethyl alcohols. nih.gov |
| Ring-Opening of Epoxy Ethers | 1-(Trifluoromethyl) epoxy ether | Nitrogen nucleophiles (e.g., dimethylaluminum amide) | Stereoselective access to anti-isomers of trifluoromethyl β-amino alcohols. acs.org |
Future research will likely focus on developing catalytic asymmetric versions of these reactions to afford enantiomerically pure this compound without the need for chiral auxiliaries or resolutions. Nickel-catalyzed asymmetric reductive cross-coupling reactions, which have been used for other secondary β-trifluoromethyl alcohols, represent a promising frontier. organic-chemistry.org
Expanded Applications in Next-Generation Drug Design and Chemical Biology
The trifluoromethyl group is a privileged motif in medicinal chemistry, often referred to as a "super-hydrogen" due to its small size and profound electronic effects. psu.edu Incorporating a CF3 group can enhance a drug candidate's metabolic stability, membrane permeability, lipophilicity, and binding affinity to target proteins. chemistryviews.orgadvanceseng.com These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles. advanceseng.com
The non-fluorinated analog, (R)-3-aminobutan-1-ol, is a critical building block for Dolutegravir, a highly effective second-generation integrase inhibitor used in the treatment of HIV. vcu.educhemicalbook.com This precedent strongly suggests that this compound could serve as an advanced intermediate for next-generation antiviral agents or other pharmaceuticals. By replacing a methyl group with a trifluoromethyl group, medicinal chemists can modulate the parent drug's properties to overcome resistance, improve potency, or reduce side effects.
Furthermore, fluorinated amino acids and their derivatives are used as probes in chemical biology to study protein structure and function. psu.edursc.org The unique 19F NMR signal allows for non-invasive tracking and analysis within biological systems. psu.edu As such, peptides and other biomolecules incorporating this compound could be developed as tools for studying enzyme mechanisms or as enzyme inhibitors themselves. nih.gov Enantiomerically pure β-amino-α-trifluoromethyl alcohols have also shown promise as ligands in asymmetric synthesis, outperforming their non-fluorinated counterparts. nih.gov
Integration with Flow Chemistry and Automated Synthesis Paradigms
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. chemistryviews.orgpolyu.edu.hk These benefits are particularly relevant for fluorination reactions, which can involve hazardous reagents or highly energetic transformations.
While the flow synthesis of this compound has not been specifically detailed in the literature, the successful application of flow chemistry to produce other fluorinated amino acids sets a clear precedent. chemistryviews.org Researchers have developed protecting-group-free, semi-continuous processes for fluorinated α-amino acids, demonstrating that flow chemistry can make these valuable building blocks more accessible on a larger scale. chemistryviews.org This approach is advantageous as it often eliminates the need to purify intermediates. chemistryviews.org
A key challenge in fluorination is the handling of gaseous reagents like fluoroform (CF3H). polyu.edu.hk Flow chemistry systems, such as tube-in-tube reactors where gas can diffuse through a membrane into a liquid phase, are exceptionally well-suited to address the challenges of gas-liquid reactions, offering superior interfacial contact and safety compared to batch reactors. polyu.edu.hk The integration of automated synthesis platforms with flow reactors will enable the rapid optimization of reaction conditions and the on-demand production of this compound and its derivatives, accelerating research and development.
Sustainable and Scalable Production Routes for Industrial Relevance
For a building block to be industrially relevant, especially in the pharmaceutical sector, its synthesis must be not only efficient but also sustainable and scalable. Future research is increasingly directed toward "green" chemistry principles to minimize environmental impact and production costs.
A significant area of interest is the use of fluoroform (HCF3) as the trifluoromethylating agent. researchgate.net Fluoroform is an inexpensive byproduct of the fluorocarbon industry and a potent greenhouse gas. researchgate.net Developing synthetic routes that utilize fluoroform as a C1 source would create value from an industrial waste stream and contribute to green chemistry goals. researchgate.net
Biocatalysis and chemoenzymatic strategies represent another major avenue for sustainable production. vcu.edu Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media, reducing energy consumption and the use of harsh organic solvents. For the non-fluorinated analog (R)-3-aminobutan-1-ol, chemoenzymatic approaches have been evaluated as a viable synthetic strategy. vcu.edu The development of novel transaminases or other enzymes capable of acting on trifluorinated substrates could lead to a highly efficient and environmentally benign synthesis of enantiopure this compound.
Finally, scalability requires moving away from expensive or hazardous reagents, such as lithium aluminum hydride, and utilizing cheaper, safer alternatives. google.com Patents for similar compounds highlight process routes designed for industrial production by using readily available materials and avoiding problematic reagents. google.comgoogle.com The economic viability of producing this compound on a large scale will depend on the successful implementation of these sustainable and cost-effective synthetic methods. vcu.edu
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-4,4,4-trifluorobutan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via fluorination of precursor alcohols or amines. Key steps include:
- Fluoroalkylation : Using trifluoromethylating agents (e.g., Ruppert–Prakash reagent) under anhydrous conditions.
- Amination : Introduction of the amino group via reductive amination or nucleophilic substitution.
- Optimization : Yield is highly dependent on temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of fluorinating agents .
- Table 1 : Comparison of synthetic methods:
| Method | Yield (%) | Conditions | Key Reagents |
|---|---|---|---|
| Reductive Amination | 65–75 | H₂, Pd/C, EtOH, 25°C | NH₃, CF₃COCl |
| Nucleophilic Fluorination | 50–60 | KF, DMF, 80°C | Trifluoromethyl iodide |
Q. How can researchers confirm the stereochemistry and molecular configuration of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies trifluoromethyl group environments (δ = -60 to -70 ppm). NMR reveals coupling patterns for stereochemical assignment of the amino and hydroxyl groups .
- X-ray Crystallography : Resolves absolute configuration; the hydroxyl and amino groups adopt a gauche conformation due to steric and electronic effects from the trifluoromethyl group .
- Table 2 : Key spectroscopic
| Technique | Observed Signal | Structural Insight |
|---|---|---|
| NMR | -68.5 ppm (CF₃) | Confirms trifluoromethyl presence |
| IR | 3350 cm⁻¹ (N-H), 1050 cm⁻¹ (C-F) | Functional group identification |
Q. What physicochemical properties make this compound suitable for medicinal chemistry applications?
- Methodological Answer :
- Lipophilicity : LogP = 1.8 (calculated), enhanced by the trifluoromethyl group, improving membrane permeability .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, confirmed via liver microsome assays (t₁/₂ > 120 min) .
- Solubility : Moderate aqueous solubility (2.1 mg/mL at pH 7.4), optimized using co-solvents (e.g., PEG-400) for in vitro assays .
Advanced Research Questions
Q. How can reaction pathways of this compound be tailored for selective derivatization?
- Methodological Answer :
- Electrophilic Substitution : The amino group reacts preferentially with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C, yielding amides with >80% selectivity .
- Protection Strategies : Use Boc-anhydride to protect the amino group before oxidizing the hydroxyl moiety with Dess–Martin periodinane .
- Challenges : Competing side reactions (e.g., elimination) occur at >40°C; monitor via TLC (silica gel, ethyl acetate/hexanes).
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Structural Analog Comparison : Compare IC₅₀ values of derivatives with/without the trifluoromethyl group (Table 3). For example, replacing CF₃ with CH₃ reduces enzyme inhibition by 10-fold .
- Table 3 : Bioactivity comparison:
| Derivative | Target Enzyme | IC₅₀ (µM) | Notes |
|---|---|---|---|
| CF₃-containing | Ornithine Decarboxylase | 0.45 | High potency due to lipophilicity |
| CH₃-containing | Same enzyme | 4.7 | Reduced activity |
- Assay Standardization : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out false positives from fluorescence-based assays .
Q. How do computational models elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulations show the compound binds to the hydrophobic pocket of ornithine aminotransferase via van der Waals interactions with CF₃ and hydrogen bonds with the amino group .
- MD Simulations : 100-ns trajectories reveal stable binding (RMSD < 2 Å) but conformational flexibility in the hydroxyl group, suggesting a role in dynamic recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
